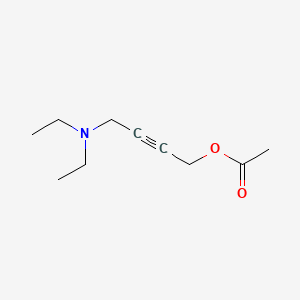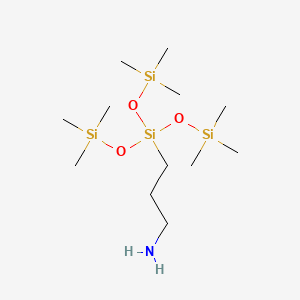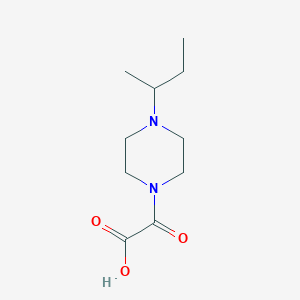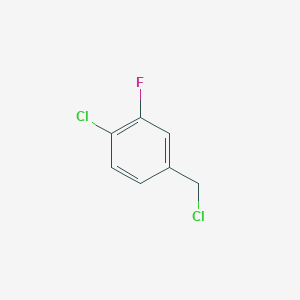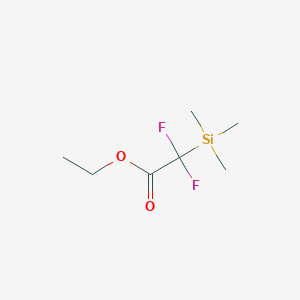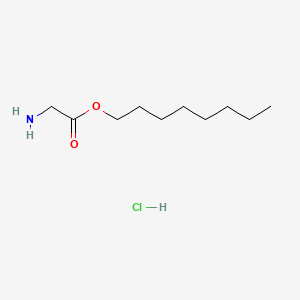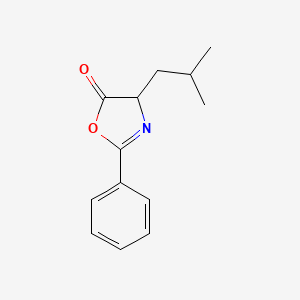
Ácido 3-mercaptofenilborónico
Descripción general
Descripción
3-Mercaptophenylboronic acid is a chemical compound with the molecular formula CHBOS. It has an average mass of 153.995 Da and a monoisotopic mass of 154.025986 Da .
Molecular Structure Analysis
The molecular structure of 3-Mercaptophenylboronic acid consists of a phenyl ring (C6H4) with a boronic acid group (BO2) and a mercapto group (S) attached .Chemical Reactions Analysis
3-Mercaptophenylboronic acid can be used as a reagent in the Pd-catalyzed Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
3-Mercaptophenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 345.3±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. It has an enthalpy of vaporization of 62.2±3.0 kJ/mol and a flash point of 162.6±28.4 °C. Its index of refraction is 1.595, and it has a molar refractivity of 41.1±0.4 cm3 .Aplicaciones Científicas De Investigación
Modificador para Biosensores Amperométricos
El ácido 3-mercaptofenilborónico se ha utilizado como un modificador para estudiar los efectos sobre los biosensores amperométricos para el peróxido de hidrógeno . Esta aplicación es significativa en el campo de la química analítica donde la detección precisa y sensible del peróxido de hidrógeno es crucial.
Agente Protector para Nanoclusters de Plata
Este compuesto sirve como agente protector para los nanoclusters de plata . Los nanoclusters de plata tienen numerosas aplicaciones en catálisis, electrónica y fotónica. El papel protector del ácido 3-mercaptofenilborónico ayuda a mantener la estabilidad y la funcionalidad de estos nanoclusters.
Aplicaciones de Detección
Las interacciones de los ácidos borónicos con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro conducen a su utilidad en diversas aplicaciones de detección . Estas aplicaciones de detección pueden ser ensayos homogéneos o detección heterogénea .
Desarrollo de Terapéutica
Los ácidos borónicos, incluido el ácido 3-mercaptofenilborónico, se han utilizado en diversas áreas que van desde el etiquetado biológico, la manipulación y modificación de proteínas, la separación y el desarrollo de terapéuticos .
Manipulación de Proteínas y Etiquetado Celular
La interacción de los ácidos borónicos con las proteínas, su manipulación y el etiquetado celular es un área de particular crecimiento . Esto abre nuevas posibilidades en el campo de la bioquímica y la biología molecular.
Separación Selectiva y Enriquecimiento de Catecolaminas
Se desarrolló una nueva extracción en fase sólida magnética basada en nanomaterial Fe3O4-NH2@Au funcionalizado con ácido mercaptofenilborónico (MPBA) para la separación y enriquecimiento selectivo de catecolaminas (incluida la dopamina, la norepinefrina y la adrenalina) . Esta aplicación es particularmente importante en el campo del bioanálisis donde a menudo se requiere la separación y enriquecimiento selectivo de compuestos específicos.
Mecanismo De Acción
Target of Action
The primary target of 3-Mercaptophenylboronic acid is bacteria. The compound is used as a capturer and label for bacteria detection . The role of 3-Mercaptophenylboronic acid is to bind to the bacteria, enabling their detection through surface-enhanced Raman spectroscopy (SERS) .
Mode of Action
3-Mercaptophenylboronic acid interacts with its bacterial targets by forming a strong coating on the bacterial cells . This interaction is so robust that bacteria continue to produce 3-Mercaptophenylboronic acid SERS signals even after five thorough rinse water applications .
Biochemical Pathways
The biochemical pathways affected by 3-Mercaptophenylboronic acid are those involved in bacterial detection. The compound’s interaction with bacteria leads to the production of SERS signals, which are used to study bacteria populations .
Pharmacokinetics
Its strong interaction with bacteria suggests that it may have high bioavailability in bacterial detection applications .
Result of Action
The molecular and cellular effects of 3-Mercaptophenylboronic acid’s action include the production of SERS signals from bacteria. These signals can be detected regardless of the viability of the bacteria, meaning that nonculturable cells can also be detected .
Action Environment
The action, efficacy, and stability of 3-Mercaptophenylboronic acid can be influenced by environmental factors. For instance, nanoparticle administrations were found to be optimal when bacteria cells were suspended in a liquid or applied to substrates which already possessed nanostructures . Conversely, lower SERS signals were observed when dried bacteria cells were present on a substrate prior to nanoparticle administrations .
Direcciones Futuras
3-Mercaptophenylboronic acid has been used in the development of optical detection methods for bacterial cells. It has been applied as a capturer and label for bacteria detection using surface-enhanced Raman spectroscopy (SERS) . This suggests potential future applications in bacterial contamination control on surfaces in low-resource settings .
Análisis Bioquímico
Biochemical Properties
3-Mercaptophenylboronic acid has been used as a modifier to study effects on amperometric biosensors for hydrogen peroxide . It interacts with enzymes, proteins, and other biomolecules in a way that can influence biochemical reactions .
Cellular Effects
In cellular studies, 3-Mercaptophenylboronic acid has been applied as a capturer and label for bacteria detection using surface-enhanced Raman spectroscopy (SERS) . It has been reported that the 3-Mercaptophenylboronic acid coating on bacterial cells is very robust .
Molecular Mechanism
The molecular mechanism of 3-Mercaptophenylboronic acid involves its interaction with biomolecules at the molecular level. For instance, it has been used in combination with the DNA hydrogel-captured glucose oxidase (GOx) amplification method to realize an accurate and sensitive assay for microRNA .
Temporal Effects in Laboratory Settings
It has been reported that bacterial cells coated with 3-Mercaptophenylboronic acid can produce a SERS signal after five thorough water washes .
Propiedades
IUPAC Name |
(3-sulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCKMTLUSKYKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378776 | |
| Record name | 3-Mercaptophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352526-01-3 | |
| Record name | (3-Mercaptophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352526-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercaptophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Mercaptophenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3-Mercaptophenylboronic acid (3-MPBA) primarily interacts with its targets through the boronic acid moiety. This group exhibits a high affinity for cis-diols, such as those found in sugars like fructose and glucose. [, ] This interaction forms a reversible boronate ester bond. [, ] This binding event has been exploited for various applications, including:
- Glucose sensing: 3-MPBA immobilized on gold nanoparticles serves as a recognition element for glucose. [, ] The binding of glucose to 3-MPBA can be detected using Surface-Enhanced Raman Spectroscopy (SERS) due to changes in the Raman signal. [, ]
- Bacteria detection: 3-MPBA can directly bind to bacterial cell walls through interactions with cell wall components. [, ] This allows for the capture and detection of bacteria using SERS, either through direct analysis or by further functionalization with nanoparticles. [, ]
A:
- Spectroscopic data: While specific spectroscopic details are not extensively provided in the papers, several key points emerge:
- UV-Vis Spectroscopy: Small gold nanoparticles (< ~2 nm) protected by 3-MPBA lack the characteristic plasmon excitation. [] Their UV-Vis spectra exhibit structured absorption bands arising from molecule-like electronic transitions. []
- Surface-Enhanced Raman Spectroscopy (SERS): 3-MPBA displays a characteristic Raman peak at 996 cm-1. [, ] Upon reaction with hydrogen peroxide, 3-MPBA is converted to 3-hydroxythiophenol, characterized by a new Raman peak at 883 cm-1. [, ] This shift forms the basis for ratiometric SERS sensing.
A:
- Solvent Compatibility: 3-MPBA is reported to be compatible with various solvents, including methanol, water, and buffers. [, ]
- pH Sensitivity: The interaction of 3-MPBA with its targets, particularly sugars, can be pH-dependent. [, ] For example, the oxidation of 3-MPBA by hydrogen peroxide is favored in alkaline environments. [] This pH sensitivity needs to be carefully considered when designing sensors and assays.
- Surface Functionalization: 3-MPBA readily forms self-assembled monolayers (SAMs) on gold surfaces due to the strong gold-sulfur bond. [, ] This property is extensively utilized for immobilizing 3-MPBA on gold nanoparticles and surfaces for various sensing applications.
ANone: While 3-MPBA itself is not primarily used as a catalyst, its ability to bind to specific molecules, particularly cis-diols, makes it a valuable component in catalytic systems. For instance:
- Enzyme-Based Biosensors: 3-MPBA modified gold nanoparticles, in conjunction with glucose oxidase (GOx), create a sensitive system for glucose detection. [] The GOx catalyzes the oxidation of glucose to produce hydrogen peroxide, which subsequently reacts with 3-MPBA, enabling quantitative glucose measurement via SERS. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





